

A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzonitrile
Cat. No.:	B072685

[Get Quote](#)

CAS Number: 1483-55-2

This technical guide provides an in-depth overview of **2-Bromo-5-(trifluoromethyl)benzonitrile**, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and handling.

Core Physicochemical Properties

2-Bromo-5-(trifluoromethyl)benzonitrile is a white to light yellow crystalline powder at room temperature.^[1] Its key physical and chemical properties are summarized below, providing a foundational understanding of the compound's characteristics.

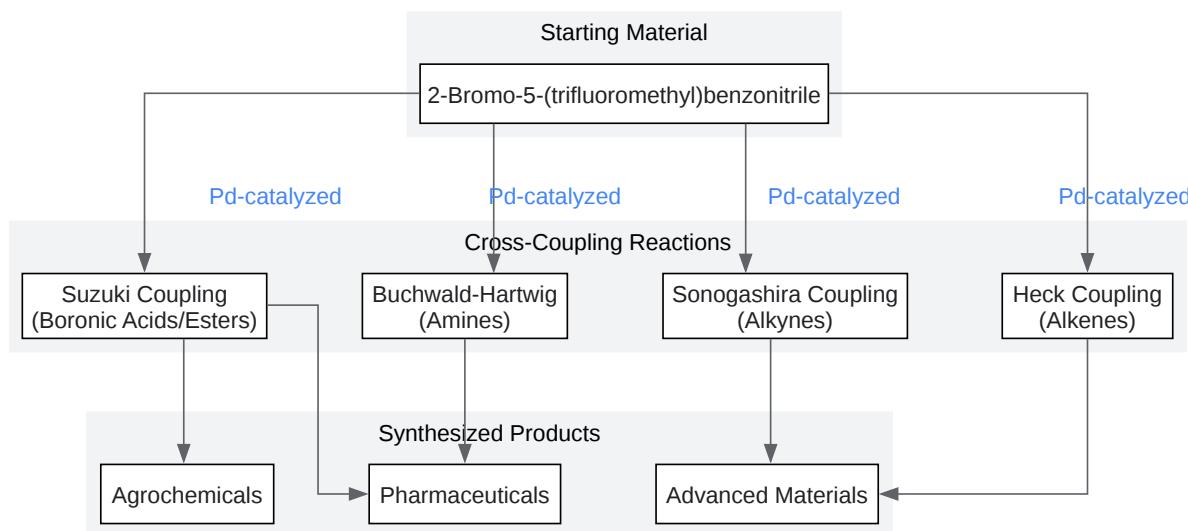
Property	Value	Reference
CAS Number	1483-55-2	[2] [3] [4]
Molecular Formula	C ₈ H ₃ BrF ₃ N	[2] [4] [5]
Molecular Weight	250.01 - 250.02 g/mol	[2] [3] [4] [5]
Appearance	Solid, White to light yellow crystalline powder	[1] [5]
Melting Point	50 to 51°C	[3]
Purity	Typically ≥97% - ≥98%	[1] [4] [5]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of **2-Bromo-5-(trifluoromethyl)benzonitrile**. Below are the expected key spectral features based on its functional groups.

Note: The following are predicted characteristics. Researchers should always acquire experimental data for their specific sample for definitive identification.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrile, trifluoromethyl, and bromine substituents.
- ¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms. The nitrile carbon (C≡N) is expected to resonate in the region of δ 115–120 ppm, while the carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling.[\[6\]](#)
- FT-IR: The infrared spectrum provides key information about the functional groups. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹.[\[6\]](#) Vibrations associated with the C-F bonds of the trifluoromethyl group and the C-Br bond will also be present.


Chemical Reactivity and Synthetic Applications

The molecular architecture of **2-Bromo-5-(trifluoromethyl)benzonitrile** makes it a highly versatile building block in organic synthesis.^{[1][7]} Its reactivity is primarily defined by the bromine atom and the electron-withdrawing nature of the trifluoromethyl and nitrile groups.

The bromine atom serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.^[1] The trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in drug design.^[1]

Key applications include:

- Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).^{[1][7]}
- Agrochemical Development: The compound is used in the creation of advanced agrochemicals, such as herbicides and fungicides, to improve crop protection.^{[1][6][7]}
- Materials Science: Its fluorinated structure is leveraged in the development of advanced materials with specific electronic and optical properties.^[7]

[Click to download full resolution via product page](#)

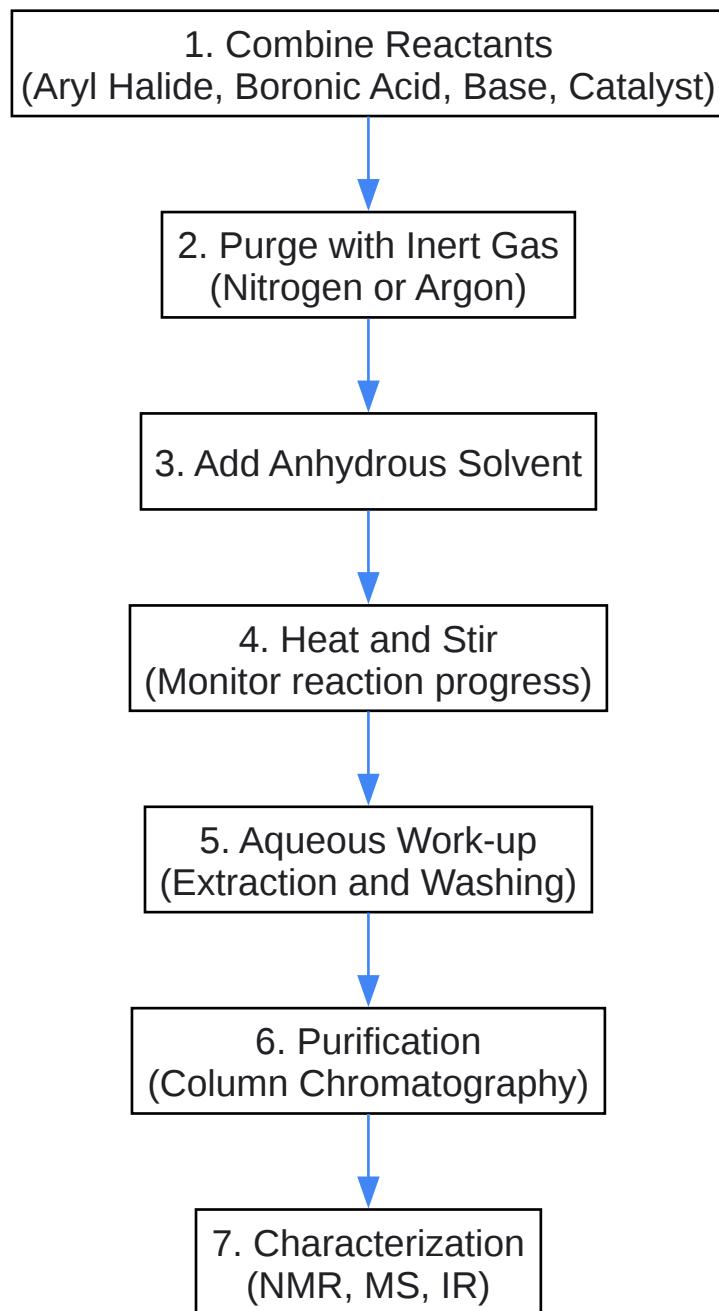
Synthetic utility of **2-Bromo-5-(trifluoromethyl)benzonitrile**.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki cross-coupling reaction, a common transformation utilizing **2-Bromo-5-(trifluoromethyl)benzonitrile**.

Disclaimer: This is a representative procedure and must be optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction.


Materials:

- **2-Bromo-5-(trifluoromethyl)benzonitrile**

- Arylboronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry reaction flask, add **2-Bromo-5-(trifluoromethyl)benzonitrile** (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.01-0.05 eq.).
- Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
- Solvent Addition: Add the anhydrous solvent via syringe under the inert atmosphere.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.

[Click to download full resolution via product page](#)

General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

2-Bromo-5-(trifluoromethyl)benzonitrile is classified as hazardous.^[8] Proper personal protective equipment (PPE) and engineering controls are essential during handling.

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[8][9]	Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9][10]
Skin Contact	May cause skin irritation.	IF ON SKIN: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[8]
Eye Contact	May cause serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
Inhalation	May cause respiratory irritation.	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]	
Disposal	Dispose of contents/container to an approved waste disposal plant.[8]	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-5-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
- 7. nbino.com [nbino.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072685#2-bromo-5-trifluoromethyl-benzonitrile-cas-number-1483-55-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com